molecular formula C43H54N2O14 B611417 [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate CAS No. 23412-26-2

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

Numéro de catalogue B611417
Numéro CAS: 23412-26-2
Poids moléculaire: 822.9
Clé InChI: RYCBEGMWBUYSAD-LGEIFLOZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tolypomycin Y is naturally occurring ansamycin antibiotics.

Applications De Recherche Scientifique

Synthesis and Structural Studies

  • Oxetane Formation and Synthesis of Complex Molecules : A study by Mosimann and Vogel (2000) explores the synthesis and structural characterization of complex molecules including oxetane formation, which is crucial in the development of pharmaceuticals and materials science (Mosimann & Vogel, 2000).

  • Fungal Xanthone Synthesis : Iijima et al. (1979) conducted research on the synthesis of compounds with potential applications in treating fungal infections, contributing to the field of antimicrobial research (Iijima, Taga, Miyazaki, Tanaka, & Uzawa, 1979).

  • Telithromycin Derivatives Synthesis and Impurity Analysis : Research by Munigela et al. (2009) focuses on synthesizing telithromycin derivatives, highlighting the importance of impurity analysis in drug development (Munigela et al., 2009).

  • Synthesis of Anthracene Derivatives : Matsumoto et al. (1996) investigated the synthesis of anthracene derivatives, contributing to the field of organic chemistry and material science (Matsumoto, Takeda, Usui, & Imai, 1996).

Pharmacological Applications

  • Inhibitory Effects of FK1706 : Minematsu et al. (2010) studied the inhibitory effects of a compound similar to the query compound on CYP3A4/5, providing insights into drug interactions and metabolism (Minematsu et al., 2010).

  • Natural Compound Isolation and Biological Activity : Guo et al. (2014) isolated new compounds from Rhododendron mariae Hance and assessed their biological activities, contributing to natural product and pharmacological research (Guo et al., 2014).

  • Anti-inflammatory and Antioxidant Metabolites : Chakraborty and Raola (2018) identified novel oxygenated heterocyclic metabolites with anti-inflammatory and antioxidant potentials, highlighting the therapeutic applications of these compounds (Chakraborty & Raola, 2018).

Propriétés

Numéro CAS

23412-26-2

Nom du produit

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

Formule moléculaire

C43H54N2O14

Poids moléculaire

822.9

Nom IUPAC

4,6-Epoxy-1,2,3-methanobenzo(d)cycloprop(n)(1,9)oxaazacyclotetracosine-5,18,21,26(6H)-tetrone, 12-(acetyloxy)-10,11,12,13,14,15,16,16a,17,17a,22,25-dodecahydro-2,14,16-trihydroxy-10-methoxy-3,6,11,13,15,20-hexamethyl-25-((tetrahydro-6-hydroxy-2-methyl-2H-pyran-3-yl)imino)-, (6S-(6R*,8E,10R*,11S*,12R*,13S*,14S8,15S*,16R*,16aR*,17aS*,19Z,25(2R*,3S*,6R*)))-

InChI

InChI=1S/C43H54N2O14/c1-17-14-29(47)24-15-25(24)36(50)19(3)35(49)20(4)39(58-23(7)46)18(2)30(55-9)12-13-56-43(8)41(53)34-32-27(44-26-10-11-31(48)57-22(26)6)16-28(45-42(17)54)38(52)33(32)37(51)21(5)40(34)59-43/h12-14,16,18-20,22,24-26,30-31,35-36,39,48-51H,10-11,15H2,1-9H3,(H,45,54)/b13-12+,17-14+,44-27+/t18-,19+,20-,22+,24-,25-,26-,30-,31+,35-,36-,39-,43+/m1/s1

Clé InChI

RYCBEGMWBUYSAD-LGEIFLOZSA-N

SMILES

O=C(C(NC(/C(C)=C/C([C@H]1[C@@H](C1)[C@@H]([C@@H](C)[C@@H](O)[C@@H](C)[C@H](OC(C)=O)[C@H](C)[C@H](OC)/C=C/O[C@@](C)(O2)C3=O)O)=O)=O)=C/4)c5c(O)c(C)c2c3c5C4=N\[C@H]6[C@H](C)O[C@H](O)CC6

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Tolypomycin Y;  NSC 177383;  NSC-177383;  NSC177383;  B-2847-Y; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 2
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 3
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 4
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 5
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.